molecular formula C10H10O3 B8578765 4-Hydroxymethylcinnamic acid

4-Hydroxymethylcinnamic acid

Cat. No.: B8578765
M. Wt: 178.18 g/mol
InChI Key: WBVWJXSDIOLYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxymethylcinnamic acid is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural identity of 4-Hydroxymethylcinnamic acid?

  • Methodological Answer: Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) in deuterated solvents to confirm molecular structure, comparing chemical shifts with reference spectra from authoritative databases like NIST . High-performance liquid chromatography (HPLC) with UV-Vis or mass spectrometry detection is critical for purity assessment. Cross-validate results with literature data using SciFinder or Reaxys to ensure consistency with known parameters (e.g., melting points, spectral profiles) . For novel derivatives, combine X-ray crystallography with computational modeling to resolve stereochemical ambiguities.

Q. How can researchers optimize synthetic routes for this compound?

  • Methodological Answer: Explore enzymatic synthesis routes, as demonstrated for structurally related hydroxy acids, by screening biocatalysts like lipases or esterases under varying pH (6.0–8.0) and temperature (25–40°C) conditions . Use design of experiments (DoE) to optimize solvent systems (e.g., aqueous-organic biphasic mixtures) and substrate ratios. Monitor reaction progress via thin-layer chromatography (TLC) and isolate products using recrystallization (e.g., ethanol-water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluents) .

Q. What natural sources or extraction protocols are viable for obtaining this compound?

  • Methodological Answer: While direct evidence is limited, analogous compounds like 3-Hydroxy-4-methoxycinnamic acid are sourced from plant extracts (e.g., Cinnamomum cassia peels) . Adapt protocols by using Soxhlet extraction with polar solvents (methanol/water), followed by acid-base partitioning to isolate phenolic acids. Validate yields via LC-MS and compare with synthetic standards.

Advanced Research Questions

Q. How should researchers design stability studies for this compound under varying environmental conditions?

  • Methodological Answer: Conduct accelerated stability testing by exposing the compound to stressors:

  • Temperature: 40°C, 60°C, and cyclic freezing-thawing (-20°C to 25°C) .
  • pH: Dissolve in buffers (pH 3.0, 7.4, 9.0) and monitor degradation via HPLC .
  • Light: UV-vis irradiation (254 nm) to assess photolytic decomposition.
    Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Avoid storage with strong oxidizers/reducers or incompatible solvents .

Q. How can contradictions in spectroscopic or bioactivity data across studies be resolved?

  • Methodological Answer:

  • Cross-validation: Combine multiple techniques (e.g., NMR, FTIR, Raman spectroscopy) to confirm structural assignments .
  • Impurity analysis: Use gradient HPLC to detect byproducts; quantify via external calibration curves.
  • Standardized protocols: Adopt ICH guidelines for assay validation (precision, accuracy, linearity) to minimize inter-lab variability .
  • Meta-analysis: Apply statistical tools (e.g., mixed-effects models) to reconcile discrepancies in bioactivity data, accounting for experimental covariates .

Q. What statistical approaches are suitable for analyzing clustered data in pharmacological studies involving this compound?

  • Methodological Answer: For repeated-measures or nested data (e.g., dose-response assays across cell lines), use mixed-effects models to account for within-subject correlations . Validate assumptions (homoscedasticity, normality) via residual plots. For missing data, apply multiple imputation (MI) with predictive mean matching, ensuring >20 imputations to reduce bias .

Q. How can researchers assess toxicity profiles when limited experimental data are available?

  • Methodological Answer:

  • In silico prediction: Use QSAR models (e.g., OECD Toolbox) to estimate acute toxicity based on structural analogs .
  • Comparative toxicogenomics: Cross-reference transcriptomic data from related cinnamic acid derivatives to identify potential pathways (e.g., oxidative stress, CYP450 inhibition).
  • In vitro assays: Screen for cytotoxicity (MTT assay) in hepatic (HepG2) and renal (HEK293) cell lines, using EC₅₀ values to prioritize further testing .

Q. Methodological Considerations Table

Research ObjectiveKey TechniquesReferences
Structural Elucidation¹H/¹³C NMR, X-ray crystallography, LC-MS
Synthetic OptimizationEnzymatic catalysis, DoE, TLC monitoring
Stability TestingAccelerated degradation, HPLC kinetics
Data ReconciliationMixed-effects models, multiple imputation
Toxicity ScreeningQSAR, in vitro cytotoxicity assays

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

3-[4-(hydroxymethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H10O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6,11H,7H2,(H,12,13)

InChI Key

WBVWJXSDIOLYPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C=CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of NaBH4 (0.53 g, 14 mmol) in THF/H2O (4:1) (12 ml) was added dropwise to an ice-cold stirred solution of 4-formylcinnamic acid (2.47 g, 14 mmol) in THF (25 ml), and the mixture was stirred at room temperature for 3 h. The reaction was quenched by adding 4N HCl (20 ml), and the THF was removed by a rotary evaporator. The solid residue was treated with H2O (20 ml), and extracted with EtOAc (4×50 ml). The EtOAc extracts were washed with H2O (50 ml) and brine (50 ml), and dried. The crude product was recrystallized from EtOAc to afford pure 4-hydroxymethylcinnamic acid 124 (1.3 g, 52% yield) as yellow solid. 1H NMR (300 MHz, CD3OD): δ4.62 (s, 2H), 6.45 (d, J=16.2 Hz, 1H), 7.38 (d, J=8.1 Hz, 2H), 7.56 (d, J=8.1 Hz, 2H), 7.65 (d, J=16.2 Hz, 1H); 13C NMR (75 MHz, CD3OD): δ63.53, 117.81, 127.17, 128.08, 133.58, 144.25, 144.92, 169.22; MS (ESI): m/z 177 (M−1).
Name
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0.53 g
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reactant
Reaction Step One
[Compound]
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ice
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0 (± 1) mol
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reactant
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2.47 g
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reactant
Reaction Step One
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12 mL
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25 mL
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solvent
Reaction Step One

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